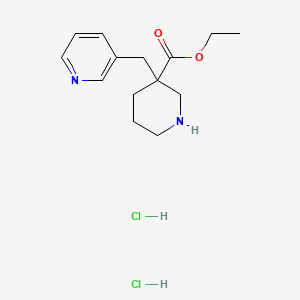
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has the molecular formula C14H22Cl2N2O2 and a molecular weight of approximately 321.2 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group, which contributes to its potential biological activities .
Medicinal Chemistry
Anticancer Research:
The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For instance, derivatives of piperidine have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . this compound may exhibit similar inhibitory effects, warranting further exploration in anticancer drug development.
Neuropharmacology:
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further pharmacodynamic and pharmacokinetic studies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including palladium-mediated cross-coupling and reductive amination techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity .
| Synthesis Method | Description |
|---|---|
| Palladium-mediated cross-coupling | Involves coupling of piperidine derivatives with pyridine-based reagents. |
| Reductive amination | Utilizes aldehydes or ketones to form amines, enhancing the piperidine structure. |
Research Applications
In Vitro Studies:
Research has demonstrated the utility of this compound in various in vitro assays aimed at understanding its mechanism of action and biological efficacy. For example, studies involving cell lines have shown that modifications to the compound can significantly affect its potency against specific targets within cells .
Potential for Drug Development:
Given its structural characteristics and preliminary findings on biological activity, this compound serves as a promising scaffold for developing new therapeutic agents targeting cancer and neurological disorders .
Case Studies
Several case studies highlight the compound's relevance:
-
PARP Inhibitors:
Research into poly(ADP-ribose) polymerase inhibitors has identified similar piperidine derivatives that exhibit significant anticancer properties. Ethyl 3-(pyridin-3-ylmethyl)piperidine derivatives could be explored within this context for their potential to inhibit DNA repair mechanisms in cancer cells . -
Histone Demethylase Inhibition:
The compound's structure suggests it may act as an inhibitor for histone demethylases, enzymes involved in epigenetic regulation. This application could open avenues for research into epigenetic therapies for various diseases .
Eigenschaften
IUPAC Name |
ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAVVWOASVJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592090 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-63-9 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













